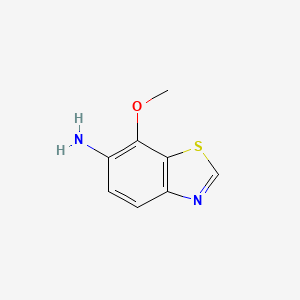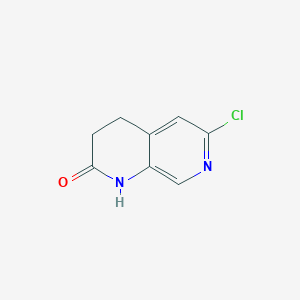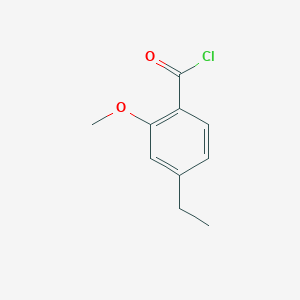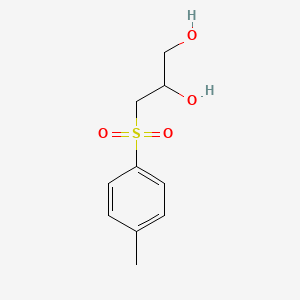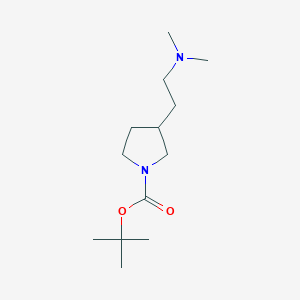
tert-Butyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of tertiary butyl esters. It is widely used in organic synthesis due to its ability to introduce the tert-butoxycarbonyl group into various organic compounds. This compound is known for its stability and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method compared to traditional batch processes. The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
tert-Butyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are alcohols or amines.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
tert-Butyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-Butyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate involves the formation of a stable tert-butoxycarbonyl group, which protects the amine functionality during chemical reactions. This protection allows for selective reactions to occur at other functional groups without affecting the amine. The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amine for further reactions .
類似化合物との比較
Similar Compounds
- tert-Butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yloxy)methyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate is unique due to its specific structure, which combines the tert-butoxycarbonyl group with a pyrrolidine ring. This combination provides stability and versatility in chemical reactions, making it a valuable compound in organic synthesis .
特性
分子式 |
C13H26N2O2 |
|---|---|
分子量 |
242.36 g/mol |
IUPAC名 |
tert-butyl 3-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-7-11(10-15)6-8-14(4)5/h11H,6-10H2,1-5H3 |
InChIキー |
YBLITSXLNMYURJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


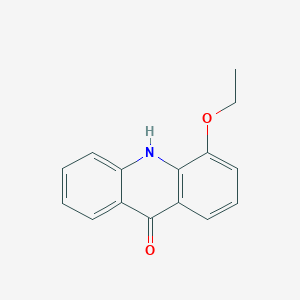
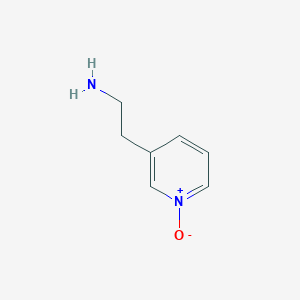
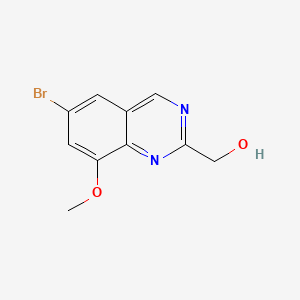
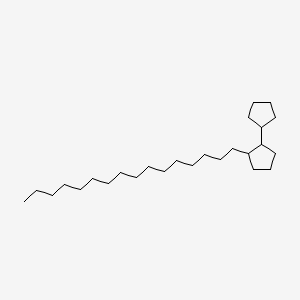
![3-[2-(Trifluoromethyl)phenoxy]propanoic acid](/img/structure/B13944284.png)
![7H-Indolo[2,3-c]quinoline](/img/structure/B13944292.png)

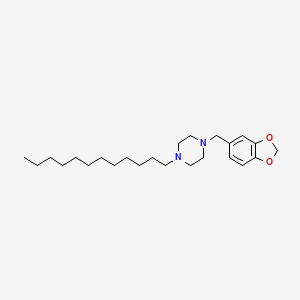
![5,7-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13944313.png)

